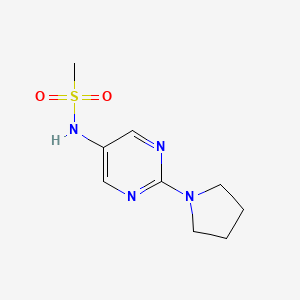

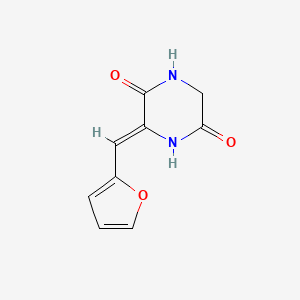

3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.17 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Catalysts Applications Research on compounds structurally related to 3-(2-Furylmethylene)tetrahydro-2,5-pyrazinedione indicates the importance of hybrid catalysts in synthesizing heterocyclic compounds, such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by Parmar et al. (2023) highlights various synthetic pathways employing diversified catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the development of these compounds, underscoring the significance of catalysts in the synthesis of complex heterocyclic structures (Parmar, Vala, & Patel, 2023).

Thermoelectric Materials Development The research progress on polymer–inorganic thermoelectric nanocomposite materials as discussed by Du et al. (2012), outlines the potential of combining organic polymers with inorganic materials to produce high-performance, low-cost thermoelectric materials. This work emphasizes the unique advantages of organic conducting polymers, such as polyaniline (PANI) and polythiophene (PTH), in enhancing thermoelectric performance, highlighting the promising future of such composites in energy conversion applications (Du, Shen, Cai, & Casey, 2012).

Polyethylene and Flame Retardancy The flame retardancy of polyethylene (PE) composites, as reviewed by Ghomi et al. (2020), delves into the incorporation of various flame-retardant (FR) additives to enhance the material's resistance to fire. This comprehensive review categorizes FR additives based on their sources and mechanisms, discussing the impacts of each on the mechanical properties and heat release rates of PE systems. It underlines the critical role of nanotechnology in developing efficient FR-PE systems, offering insights into strategies that align with the principles of green chemistry (Ghomi et al., 2020).

Challenges in Microbial Degradation of Polyethylene Montazer et al. (2020) address the challenges in achieving and verifying the microbial degradation of polyethylene, the most abundantly produced and biodegradation-resistant synthetic plastic. This review critically assesses the limitations of current experimental approaches and emphasizes the need for a biochemically-based definition of polyethylene biodegradation. It proposes parameters essential for advancing our understanding and capability in the microbial degradation of polyethylene, suggesting a path forward in addressing the environmental accumulation of synthetic plastics (Montazer, Habibi Najafi, & Levin, 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3Z)-3-(furan-2-ylmethylidene)piperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-5-10-9(13)7(11-8)4-6-2-1-3-14-6/h1-4H,5H2,(H,10,13)(H,11,12)/b7-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQUYLDFHURNBC-DAXSKMNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=CC2=CC=CO2)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-amido]-4-methylbenzoate](/img/structure/B2553907.png)

![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)